N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a phenyl group at position 3 and an oxygen atom at position 4. The acetamide linker connects the pyridazinone moiety to a furan-2-ylmethyl group. This structure is notable for its heterocyclic diversity, combining pyridazine (a six-membered ring with two nitrogen atoms) and furan (a five-membered oxygen-containing aromatic ring).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(18-11-14-7-4-10-23-14)12-20-17(22)9-8-15(19-20)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZHLTWQXMVCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a furan ring and a pyridazine core, which are known for their diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 270.3 g/mol. The unique combination of functional groups in this compound suggests a variety of potential interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and stability. |
| Pyridazine Core | Provides a framework for biological activity. |
| Acetamide Moiety | Enhances solubility and bioavailability. |
Antiinflammatory Properties
Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme implicated in inflammation and pain pathways.
Case Studies
- COX-2 Inhibition : A study reported that similar pyridazine compounds exhibited IC50 values ranging from 15.50 nM to 17.70 nM for COX-2 inhibition, demonstrating superior efficacy compared to traditional NSAIDs like celecoxib (IC50 = 17.79 nM) . This suggests that this compound may possess comparable or enhanced anti-inflammatory properties.
- Mechanism of Action : The mechanism involves binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against various bacterial strains. The presence of the furan ring enhances its interaction with microbial targets.
Research Findings
Research has shown that compounds with similar structural motifs can exhibit broad-spectrum antimicrobial activity, potentially making this compound a candidate for further development as an antimicrobial agent.
Other Biological Activities
The compound has also been studied for other biological activities, including:
- Antioxidant Properties : The furan moiety may contribute to free radical scavenging abilities, which can protect cells from oxidative stress.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining furan derivatives with pyridazinone precursors.
- Purification Techniques : Utilizing chromatography methods to isolate the desired product.
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyridazinone precursor |
| Step 2 | Reaction with furan derivative under controlled conditions |
| Step 3 | Purification through column chromatography |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyridazinone-Acetamide Derivatives
The following table summarizes key structural and functional differences between N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide and related compounds:
Key Observations:
- Substituent Effects on Bioactivity : The presence of electron-withdrawing groups (e.g., CF₃ in , Cl in ) or bulky substituents (e.g., azepane-sulfonyl in ) enhances target binding affinity in enzyme inhibition contexts. In contrast, the furan-2-ylmethyl group may improve metabolic stability due to its aromatic oxygen atom, which can participate in hydrogen bonding .
- Antioxidant Activity: Compounds like 8a (from ) exhibit antioxidant properties surpassing ascorbic acid, likely due to the methylthio group’s radical-scavenging capacity.
- Synthetic Accessibility: The target compound shares synthetic pathways with analogues in and , such as coupling pyridazinone-acetic acid derivatives with amines (e.g., furan-2-ylmethylamine) via activation with thionyl chloride or carbodiimides.
Comparison with Non-Pyridazinone Acetamides
Compounds with acetamide linkers but distinct heterocyclic cores highlight divergent pharmacological profiles:
Key Observations:
- However, benzothiazole or quinoline cores may offer stronger π-π stacking interactions in enzyme active sites .
- Functional Group Synergy : The furan-2-ylmethyl group in the target compound introduces a smaller, more polar substituent compared to trifluoromethylbenzothiazole (), which may reduce off-target toxicity.
Research Findings and Data Tables
Physicochemical Properties
Insights : The target compound’s lower molecular weight and logP suggest better bioavailability than bulkier analogues (e.g., ). Its hydrogen bond acceptors (5) align with Lipinski’s rules, favoring oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
